

physical and chemical properties of (3S,5S)-- Gingerdiol

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Compound of Interest

Compound Name: (3S,5S)-[4]-Gingerdiol

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(3S,5S)-Gingerdiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,5S)-Gingerdiol, a significant metabolite of [1]-gingerol, is a naturally occurring phenolic compound found in the rhizomes of ginger (*Zingiber officinale*). As a member of the gingerol family, it contributes to the plant's diverse pharmacological properties. This technical guide provides an in-depth overview of the physical and chemical properties of (3S,5S)-Gingerdiol, detailed experimental protocols for its synthesis and isolation, and an exploration of its biological activities and associated signaling pathways. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized.

Physical and Chemical Properties

The physical and chemical characteristics of (3S,5S)-Gingerdiol are essential for its handling, formulation, and analysis in a research and development setting. A summary of these properties is presented below.

Physical Properties of (3S,5S)-Gingerdiol

Property	Value	Source
Physical Description	Powder	[2]
Melting Point	71-72 °C	ChemicalBook
Boiling Point	473.8 ± 40.0 °C (Predicted)	ChemicalBook
Density	1.087 ± 0.06 g/cm ³ (Predicted)	ChemicalBook

Chemical Properties of (3S,5S)-Gingerdiol

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₈ O ₄	[2][3]
Molecular Weight	296.4 g/mol	[2][3]
IUPAC Name	(3S,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol	
CAS Number	143615-76-3	[2]
Type of Compound	Phenol	[2]
pKa	10.14 ± 0.20 (Predicted)	ChemicalBook
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Estimated water solubility: 10.14 mg/L @ 25 °C.	[2][4]
InChI	InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3/t14-,15-/m0/s1	[3]
InChIKey	QYXKQNMJTHPKBP-GJZGRUSLSA-N	[3]
SMILES	CCCC--INVALID-LINK--C--INVALID-LINK-- CCc1ccc(O)c(OC)c1	[3]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned ¹H and ¹³C NMR spectrum for (3S,5S)-Gingerdiol is not readily available in public databases, its structure has been confirmed using these techniques.[5] For reference, the NMR data of the closely related[1]-gingerol and other gingerols have been

extensively reported and can be used for comparative analysis.[6][7] The key structural features expected in the NMR spectra of (3S,5S)-Gingerdiol would include signals corresponding to the aromatic protons of the 4-hydroxy-3-methoxyphenyl group, methoxy protons, aliphatic chain protons, and the protons of the two hydroxyl-bearing carbons.

Mass Spectrometry (MS)

The mass spectrum of (3S,5S)-Gingerdiol and related gingerols is characterized by specific fragmentation patterns. In electrospray ionization (ESI)-MS, gingerdiols typically show a weak $[M+H]^+$ ion and more prominent ions resulting from the loss of one or two water molecules ($[M+H-H_2O]^+$ and $[M+H-2H_2O]^+$).[8] For[1]-gingerdiol, the $[M+H]^+$ ion would be expected at m/z 297.2, with subsequent water loss peaks at m/z 279.2 and 261.2. The fragmentation of the parent compound,[1]-gingerol, is dominated by cleavage at the C4-C5 bond, leading to a characteristic product ion at m/z 193 and a neutral loss of 194 u in negative ion mode.[8] Similar fragmentation patterns involving the benzylic cleavage and dehydration are expected for (3S,5S)-Gingerdiol.

Experimental Protocols

Synthesis of (3S,5S)-[1]-Gingerdiol from[1]-Gingerol

This protocol describes the synthesis of (3S,5S)-[1]-Gingerdiol via the reduction of the keto group of[1]-gingerol.

Materials:

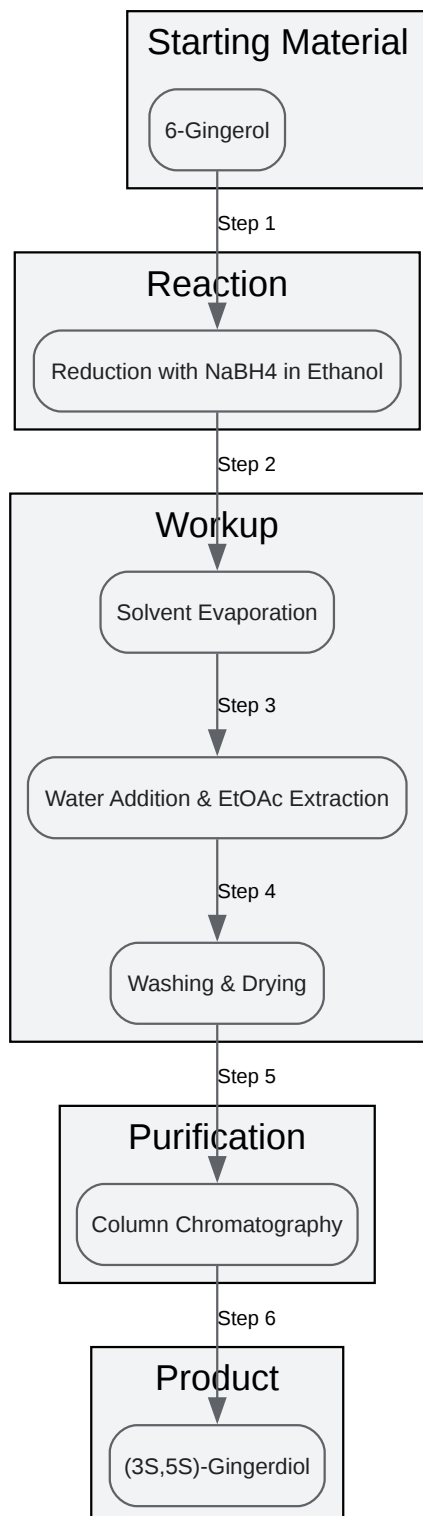
- [1]-Gingerol
- Ethanol (EtOH)
- Sodium borohydride ($NaBH_4$)
- Water
- Ethyl acetate (EtOAc)
- Brine

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., n-hexane, acetone)

Procedure:

- Dissolution: Dissolve[1]-gingerol (1 equivalent) in ethanol in a round-bottom flask.
- Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH_4) portion-wise (approximately 3 equivalents).
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Quenching and Extraction: Once the reaction is complete, evaporate the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer multiple times with ethyl acetate.
- Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product, a mixture of (3S,5S)- and (3R,5S)-gingerdiol epimers, can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of acetone in n-hexane) to isolate the (3S,5S) diastereomer.[5]

Synthesis of (3S,5S)-[6]-Gingerdiol



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Caption: Workflow for the chemical synthesis of (3S,5S)-[1]-Gingerdiol.

Isolation of (3S,5S)-Gingerdiol from *Zingiber officinale*

(3S,5S)-Gingerdiol can be isolated from ginger rhizomes, where it exists in part as glucosides. [9] The following is a general protocol for its isolation.

Materials:

- Fresh ginger rhizomes
- Methanol
- Acetone
- Citrate buffer (50 mM, pH 6.0)
- XAD-2 resin
- Glycosidase enzyme preparation (e.g., from ginger acetone powder)
- Solvents for HPLC (e.g., acetonitrile, water)
- Preparative HPLC system with a suitable column (e.g., C18)

Procedure:

- **Extraction:** Homogenize fresh ginger rhizomes in methanol. Filter and repeat the extraction. Combine the methanol extracts and evaporate the solvent.
- **Glucoside Isolation:** Subject the concentrated aqueous solution to column chromatography on Amberlite XAD-2 resin to isolate the glucoside fraction.
- **Enzymatic Hydrolysis:** Prepare an acetone powder from fresh ginger to serve as a crude enzyme source. Dissolve the isolated glucosides in a citrate buffer (pH 6.0) and add the acetone powder. Incubate the mixture to allow for enzymatic hydrolysis of the glucosides to (3S,5S)-Gingerdiol.[9][10]
- **Purification:** After hydrolysis, extract the liberated (3S,5S)-Gingerdiol. Further purify the extract using preparative High-Performance Liquid Chromatography (HPLC) to obtain the

pure compound.[10][11][12]

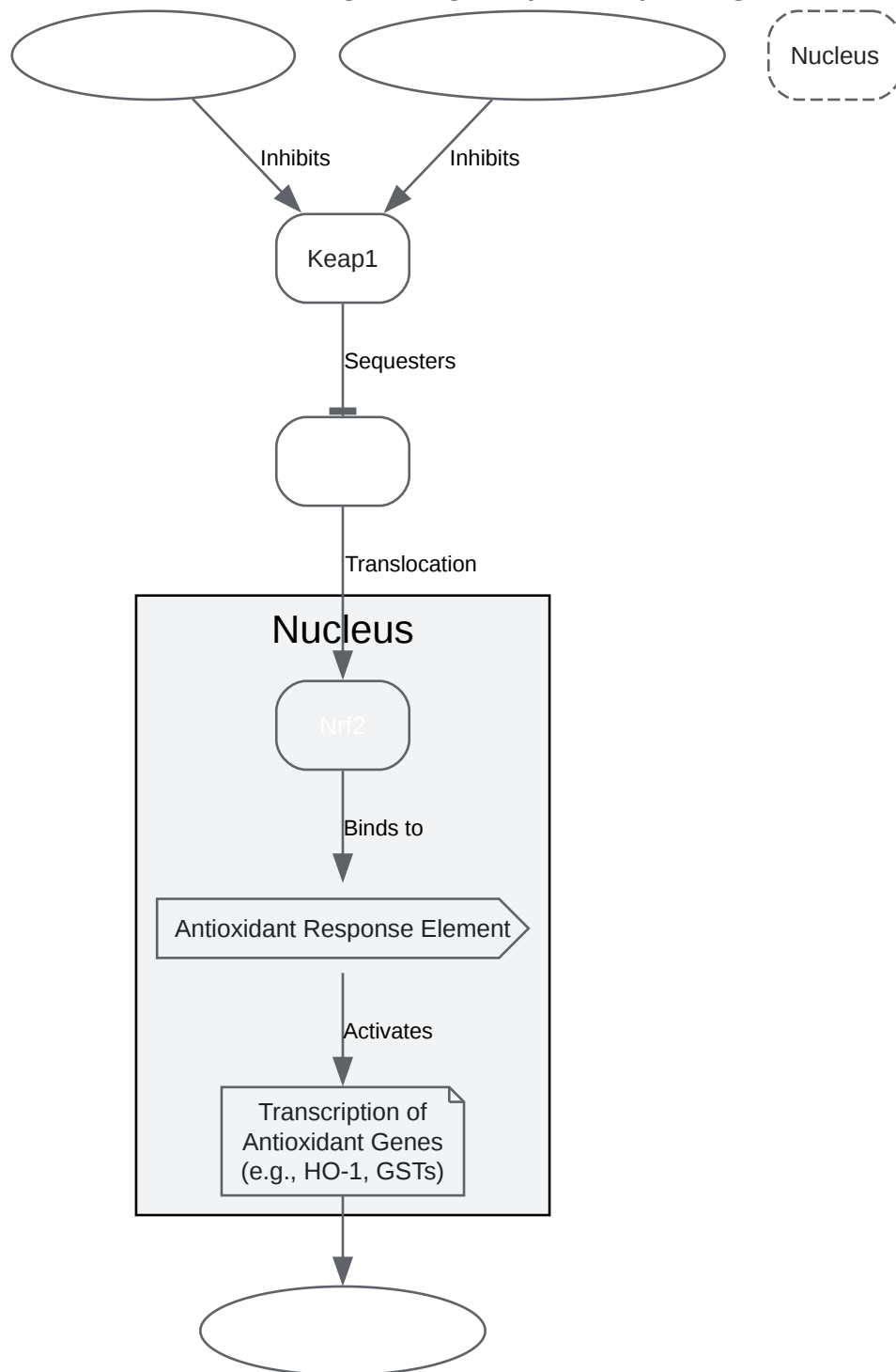
Biological Activities and Signaling Pathways

Ginger and its constituents, including gingerdiols, are known to possess a range of biological activities, primarily antioxidant and anti-inflammatory effects.[13][14] These effects are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

The antioxidant properties of ginger phenolics are, in part, attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to an enhanced cellular antioxidant defense.

Proposed Antioxidant Signaling of (3S,5S)-Gingerdiol via Nrf2



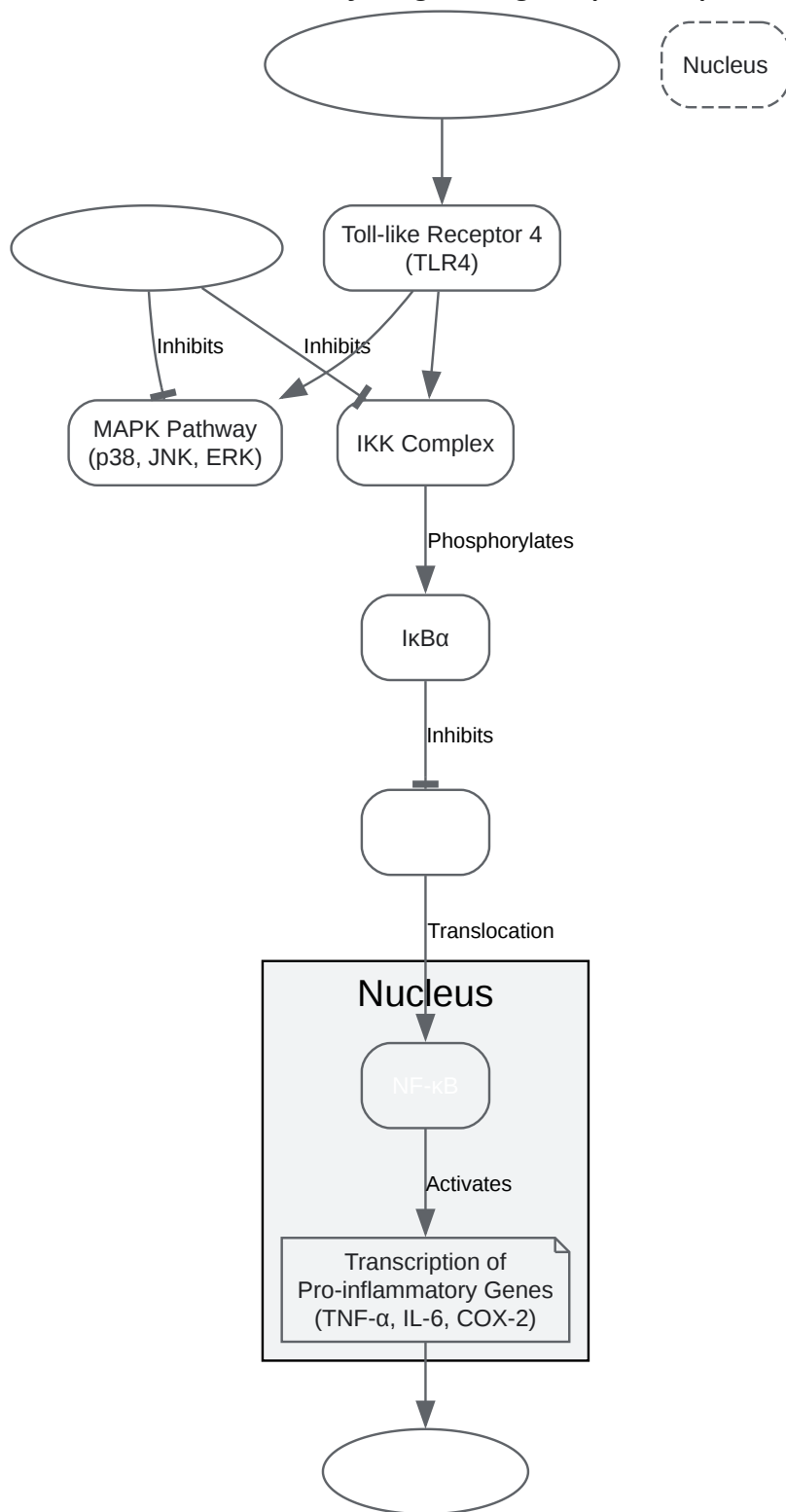
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Caption: Proposed Nrf2-mediated antioxidant signaling pathway for (3S,5S)-Gingerdiol.

Anti-inflammatory Activity and NF- κ B/MAPK Signaling

The anti-inflammatory effects of ginger compounds are largely mediated by the inhibition of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.^{[16][17][18]} Inflammatory stimuli, such as lipopolysaccharide (LPS), activate these pathways, leading to the production of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) and enzymes like cyclooxygenase-2 (COX-2). Gingerols and related compounds can inhibit the activation of key upstream kinases in these pathways, thereby suppressing the downstream inflammatory cascade.^{[1][16]}

Proposed Anti-inflammatory Signaling of (3S,5S)-Gingerdiol



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